molecular formula C8H5BrN2O B1613405 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23536-76-7

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1613405
CAS RN: 23536-76-7
M. Wt: 225.04 g/mol
InChI Key: DYXIWCORFSTEHG-UHFFFAOYSA-N
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Description

7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (7-BPP) is a heterocyclic compound that has recently been studied for its potential applications in the fields of biochemistry and physiology. 7-BPP has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, 7-BPP has been found to possess a variety of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB). 7-BPP has also been studied for its potential use in laboratory experiments, as well as its potential to be used in the development of new drugs.

Scientific Research Applications

Application in Organic Synthesis

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : 4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are highly bioactive and multipurpose heterocyclic motifs, having application in drugs, natural products, agrochemical, material science, and organic synthesis . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives .
  • Methods of Application or Experimental Procedures : This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .
  • Results or Outcomes : The process results in high yields (up to 95%) of diversely orchestrated 3-ArS/ArSe derivatives .

Application in Drug Discovery and Development

  • Specific Scientific Field : Pharmaceutical Sciences .
  • Summary of the Application : Pyrido[1,2-a]pyrimidin-4-one scaffolds have emerged as one of the most important N-fused bicyclic heterocycles for drug discovery and development . Numerous pyrido[1,2-a]pyrimidin-4-ones have exhibited a wide range of biological activities such as in antipsychotic agents, tranquilizers, antioxidants, anticancer agents, antiulcer agents, antihypertensives, antidepressants, antiallergics, antiplasmodial falcipain-2 inhibitors, and spinal muscular atrophy (SMA) drugs .
  • Methods of Application or Experimental Procedures : Several pyrido[1,2-a]pyrimidin-4-one derivatives, such as pirenperone, seganserin, lusaperidone, and risdiplam have been applied in clinical trials .
  • Results or Outcomes : The results of these trials have shown promising therapeutic effects, leading to the continued interest in the development of drugs based on this compound .

Application in Chemotherapeutic Development

  • Specific Scientific Field : Chemotherapy .
  • Summary of the Application : There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
  • Methods of Application or Experimental Procedures : The synthesis of monastrol involves the utilization of Lewis acid promoter, Yb (OTf)3 .
  • Results or Outcomes : The development of monastrol as a chemotherapeutic agent is ongoing, with potential applications in cancer treatment .

properties

IUPAC Name

7-bromopyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXIWCORFSTEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=O)N2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631509
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

23536-76-7
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23536-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
7
Citations
K Ran, J Zeng, G Wan, X He, Z Feng, W Xiang… - European Journal of …, 2021 - Elsevier
Aberrant signaling of fibroblast growth factor receptors (FGFRs) has been identified as a driver of tumorigenesis and the development of many solid tumors, making FGFRs a compelling …
Number of citations: 12 www.sciencedirect.com
A Molnár - 2011 - repozitorium.omikk.bme.hu
The pyrido [1, 2-a] pyrimidine skeleton is a privileged scaffold for facile access to “druglike” small molecules, which usually fulfil the requirements of the “rule of five”. In particular, 4H-…
Number of citations: 0 repozitorium.omikk.bme.hu
T Yu, N Li, C Wu, A Guan, Y Li, Z Peng… - ACS Medicinal …, 2018 - ACS Publications
The identification and lead optimization of a series of pyridopyrimidinone derivatives are described as a novel class of efficacious dual PI3K/mTOR inhibitors, resulting in the discovery …
Number of citations: 12 pubs.acs.org
D Xiao, A Palani, M Sofolarides, R Aslanian… - Bioorganic & medicinal …, 2012 - Elsevier
A structure–activity relationship study was undertaken to address the lack of oral exposure of the H3 antagonist 1, which incorporated an arylketone. Among a number of sub-series, the …
Number of citations: 4 www.sciencedirect.com
J Zeng, K Ran, X Li, L Tao, Q Wang, J Ren… - Frontiers in …, 2022 - frontiersin.org
Gastric cancer (GC) is one of the most malignant cancers, and is estimated the 5th incidence ratio and 3rd leading cause of cancer death worldwide. Despite advances in GC treatment, …
Number of citations: 1 www.frontiersin.org
AI Muschko - 2023 - archiv.ub.uni-heidelberg.de
The overexpression of Fibroblast Growth Factor 2 (FGF2) is a well-known phenotype in a number of different cancer types. It acts as a very potent pro-angiogenic mitogen promoting …
Number of citations: 0 archiv.ub.uni-heidelberg.de
WY Fang, L Ravindar, KP Rakesh… - European journal of …, 2019 - Elsevier
At present more than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates in pre-clinical trials. Thus, it is …
Number of citations: 147 www.sciencedirect.com

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